2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
Overview
Description
2-({10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is 347.11260465 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Thienopyrimidine derivatives are synthesized through various chemical reactions, contributing significantly to the field of organic chemistry. For example, Ahmed et al. (2003) described the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, demonstrating the versatility of thienopyrimidines as precursors for synthesizing a wide range of heterocyclic compounds (Ahmed, 2003). Similarly, Amr et al. (2008) explored the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, highlighting the potential for developing compounds with analgesic and antiparkinsonian activities (Amr, S. Maigali, & Mohamed M. Abdulla, 2008).
Biological Activities
The biological activities of thienopyrimidine derivatives have been a significant focus of research. Gad-Elkareem et al. (2006) reported on the synthesis of new thienopyrimidine derivatives and their potential antitumor activity, indicating the therapeutic potential of these compounds (Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2006). Additionally, the antimicrobial activities of thienopyrimidine derivatives have been documented, with compounds showing promising efficacy against various microbial strains, suggesting their application in developing new antimicrobial agents (Gaber & Moussa, 2011).
Optical and Electronic Properties
Research into the optical and electronic properties of thienopyrimidine derivatives has revealed their potential application in materials science, particularly in the development of nonlinear optical (NLO) materials. Hussain et al. (2020) conducted a study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, highlighting their considerable NLO character and potential for optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-11-18-16(22-10-14(21)20-8-3-2-4-9-20)15-12-6-5-7-13(12)23-17(15)19-11/h2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWVUSBVIOKALT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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